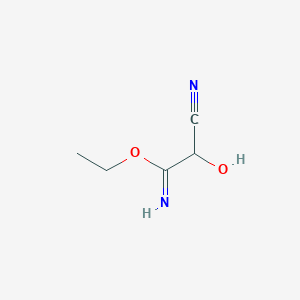

Ethyl 2-cyano-2-hydroxyethanimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Ethyl 2-cyano-2-hydroxyethanimidate is synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated from sodium nitrite and acetic acid . The reaction should be carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester. The product can be obtained in high yield and purified by recrystallization from ethanol or ethyl acetate .

Análisis De Reacciones Químicas

Ethyl 2-cyano-2-hydroxyethanimidate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.

Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the cyano and ester groups.

Condensation Reactions: The compound can be used in condensation reactions, such as the Knoevenagel condensation and Michael addition, due to its acidic methylene group.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. Major products formed from these reactions include various heterocyclic compounds and peptides .

Aplicaciones Científicas De Investigación

Ethyl 2-cyano-2-hydroxyethanimidate is widely used in scientific research, particularly in peptide synthesis. It serves as an efficient additive for carbodiimides, such as dicyclohexylcarbodiimide, in peptide coupling reactions . This compound helps to control racemization and improve coupling efficiency in both solution-phase and solid-phase peptide synthesis . Additionally, it is considered a safer alternative to benzotriazole-based additives, which are explosive .

Mecanismo De Acción

The primary mechanism of action of ethyl 2-cyano-2-hydroxyethanimidate in peptide synthesis involves its role as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides . Due to its pronounced acidity (pKa 4.60), it suppresses base-catalyzed side reactions, particularly racemization . In crystalline form, the compound exists as an oxime, while in strongly basic solutions, it predominantly exists as a tautomeric nitrosoisomer in anionic form .

Comparación Con Compuestos Similares

Ethyl 2-cyano-2-hydroxyethanimidate is often compared with other peptide synthesis additives, such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). Unlike HOBt and HOAt, this compound exhibits a markedly slower thermal decomposition, making it a safer alternative . Similar compounds include:

1-Hydroxybenzotriazole (HOBt): Widely used in peptide synthesis but poses a risk of explosion.

1-Hydroxy-7-azabenzotriazole (HOAt): Another commonly used additive in peptide synthesis with similar risks as HOBt.

This compound’s unique properties, such as its ability to suppress racemization and its safer profile, make it a valuable compound in peptide synthesis .

Propiedades

Número CAS |

90185-50-5 |

|---|---|

Fórmula molecular |

C5H8N2O2 |

Peso molecular |

128.13 g/mol |

Nombre IUPAC |

ethyl 2-cyano-2-hydroxyethanimidate |

InChI |

InChI=1S/C5H8N2O2/c1-2-9-5(7)4(8)3-6/h4,7-8H,2H2,1H3 |

Clave InChI |

BUDKJAQBMDJZEN-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=N)C(C#N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)

![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)

![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)